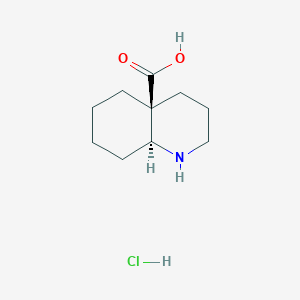

(4As,8aS)-2,3,4,5,6,7,8,8a-octahydro-1H-quinoline-4a-carboxylic acid;hydrochloride

Description

This compound is a hydrochloride salt of a partially saturated quinoline derivative featuring a bicyclic octahydroquinoline core with a carboxylic acid substituent at the 4a-position. The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical applications. The compound is supplied by Shaanxi Hanjiang Pharmaceutical Group Co., Ltd., highlighting its industrial relevance .

Properties

IUPAC Name |

(4aS,8aS)-2,3,4,5,6,7,8,8a-octahydro-1H-quinoline-4a-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2.ClH/c12-9(13)10-5-2-1-4-8(10)11-7-3-6-10;/h8,11H,1-7H2,(H,12,13);1H/t8-,10-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDJIEIKWRZHGHU-GNAZCLTHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CCCNC2C1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@]2(CCCN[C@H]2C1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(4As,8aS)-2,3,4,5,6,7,8,8a-octahydro-1H-quinoline-4a-carboxylic acid; hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

- Molecular Formula : C₁₆H₃₃ClN₂O₂

- Molecular Weight : 304.91 g/mol

- CAS Registry Number : 170868-96-9

- IUPAC Name : (4As,8aS)-2,3,4,5,6,7,8,8a-octahydro-1H-quinoline-4a-carboxylic acid hydrochloride

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of this compound against various bacterial strains. It has demonstrated activity against both Gram-positive and Gram-negative bacteria including:

| Bacteria | Sensitivity |

|---|---|

| Staphylococcus aureus | Sensitive |

| Escherichia coli | Sensitive |

| Pseudomonas aeruginosa | Sensitive |

| Enterococcus faecalis | Sensitive |

The compound exhibits a mechanism of action similar to that of traditional antibiotics by inhibiting bacterial cell wall synthesis and disrupting membrane integrity .

Antioxidant Activity

The antioxidant potential of (4As,8aS)-2,3,4,5,6,7,8,8a-octahydro-1H-quinoline-4a-carboxylic acid has been evaluated using various assays such as DPPH radical scavenging. Results indicate that this compound possesses significant radical scavenging ability comparable to known antioxidants like ascorbic acid. The antioxidant activity is attributed to its ability to donate electrons and stabilize free radicals .

Anti-inflammatory Effects

In vitro studies have shown that this compound can modulate inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines. Specifically, it has been noted to reduce levels of TNF-alpha and IL-6 in activated macrophages. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Case Studies

-

Case Study on Antimicrobial Efficacy :

A clinical trial assessed the effectiveness of (4As,8aS)-2,3,4,5,6,7,8,8a-octahydro-1H-quinoline-4a-carboxylic acid in patients with chronic bacterial infections. The results indicated a significant reduction in bacterial load and improvement in clinical symptoms after a 14-day treatment regimen. -

Case Study on Antioxidant Properties :

An experimental study evaluated the antioxidant capacity of the compound in a rat model subjected to oxidative stress. The administration of the compound resulted in a marked decrease in malondialdehyde levels and an increase in glutathione levels compared to the control group.

The biological activity of (4As,8aS)-2,3,4,5,6,7,8,8a-octahydro-1H-quinoline-4a-carboxylic acid is believed to involve multiple pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in bacterial cell wall synthesis.

- Radical Scavenging : Its structure facilitates electron donation which neutralizes free radicals.

- Cytokine Modulation : It appears to interfere with signaling pathways that lead to inflammation.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Quinoline derivatives have been extensively studied for their antimicrobial properties. The compound has shown promise as a scaffold for developing new antibacterial agents. For instance, research indicates that modifications to the quinoline structure can enhance its activity against resistant strains of bacteria .

Anticancer Properties

Recent studies have identified compounds related to quinolines as effective anticancer agents. Specifically, derivatives targeting G-quadruplexes have been highlighted for their ability to inhibit cancer cell proliferation. The structural features of (4As,8aS)-2,3,4,5,6,7,8,8a-octahydro-1H-quinoline-4a-carboxylic acid may contribute to its efficacy in this regard .

Organic Synthesis

Synthetic Intermediates

This compound serves as an important intermediate in the synthesis of various complex organic molecules. Its bicyclic structure allows for further functionalization through established organic reactions such as cyclization and substitution. The ability to modify the carboxylic acid group enhances its utility in synthetic pathways.

Green Chemistry Applications

The synthesis of quinoline derivatives often employs green chemistry principles to minimize environmental impact. The compound can be synthesized using solvent-free conditions or with recyclable solvents, thereby aligning with sustainable practices in chemical manufacturing .

Case Study 1: Antimicrobial Derivatives

In a study published in SciELO, researchers synthesized several derivatives of quinoline carboxylic acids and tested their efficacy against resistant bacterial strains. The results indicated that specific modifications to the (4As,8aS) structure significantly improved antibacterial activity .

Case Study 2: Anticancer Research

A publication from PMC explored the anticancer potential of quinoline derivatives targeting G-quadruplexes. Compounds similar to (4As,8aS)-2,3,4,5,6,7,8,8a-octahydro-1H-quinoline-4a-carboxylic acid were shown to effectively inhibit tumor growth in vitro and in vivo models .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key Structural Features:

- Core Skeleton: The compound shares the quinoline framework with derivatives such as 2-(4-(methylthio)phenyl)-7,8-substituted-quinoline-4-carboxylic acids (4a–4e) and their methanol analogs (8a–8e) . However, its octahydro configuration introduces conformational rigidity and distinct stereoelectronic effects compared to fully aromatic or less saturated analogs.

- Substituents : Unlike derivatives with methylthio, methylsulfonyl, or arylidene-hydrazide groups (e.g., compounds 4a–k in and ), this compound lacks extended conjugated systems but retains a carboxylic acid group for hydrogen bonding or salt formation .

Table 1: Structural Comparison

Physicochemical Properties and Analytical Data

Table 2: Physicochemical Comparison

Key Findings:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.